molecular formula C14H25NO2SSi B11836936 N-tert-Butyl-4-methyl-N-(trimethylsilyl)benzene-1-sulfonamide CAS No. 89902-37-4

N-tert-Butyl-4-methyl-N-(trimethylsilyl)benzene-1-sulfonamide

Cat. No.: B11836936
CAS No.: 89902-37-4
M. Wt: 299.51 g/mol
InChI Key: NHOJUEYUGJEGQT-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-4-methyl-N-(trimethylsilyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. This particular compound is characterized by the presence of tert-butyl, methyl, and trimethylsilyl groups attached to the benzenesulfonamide structure. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-4-methyl-N-(trimethylsilyl)benzenesulfonamide can be achieved through several methods. One common approach involves the reaction of tert-butyl amines with benzoic acid derivatives using condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) . Another method involves the Ritter reaction, where tert-butanol, tert-butyl bromide, or tert-butyl acetate reacts with nitriles to produce N-tert-butyl amides .

Industrial Production Methods

Industrial production of N-(tert-Butyl)-4-methyl-N-(trimethylsilyl)benzenesulfonamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as Cu(OTf)2 has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-4-methyl-N-(trimethylsilyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-4-methyl-N-(trimethylsilyl)benzenesulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The compound’s tert-butyl and trimethylsilyl groups can also affect its solubility and reactivity, enhancing its effectiveness in specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butyl)-4-methyl-N-(trimethylsilyl)benzenesulfonamide is unique due to the presence of both tert-butyl and trimethylsilyl groups, which enhance its reactivity and solubility. These groups also make it a valuable reagent in various chemical reactions and scientific research applications .

Properties

CAS No.

89902-37-4

Molecular Formula

C14H25NO2SSi

Molecular Weight

299.51 g/mol

IUPAC Name

N-tert-butyl-4-methyl-N-trimethylsilylbenzenesulfonamide

InChI

InChI=1S/C14H25NO2SSi/c1-12-8-10-13(11-9-12)18(16,17)15(14(2,3)4)19(5,6)7/h8-11H,1-7H3

InChI Key

NHOJUEYUGJEGQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C(C)(C)C)[Si](C)(C)C

Origin of Product

United States

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